Ethyl-d5 2-Propyl-4-pentenoate
Description
Properties
Molecular Formula |
C₁₀H₁₃D₅O₂ |
|---|---|
Molecular Weight |
175.28 |
Synonyms |
2-Propyl-4-pentenoic Acid Ethyl Ester-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl D5 2 Propyl 4 Pentenoate
Strategies for Stereoselective and Regioselective Synthesis of 2-Propyl-4-pentenoate Scaffolds
The synthesis of the 2-propyl-4-pentenoate scaffold, also known as 2-propylpent-4-enoic acid or 2-allylpentanoic acid, is the first critical step before the introduction of the deuterated ethyl ester. nih.gov Achieving stereoselectivity (control of the 3D arrangement of atoms) and regioselectivity (control of the position of chemical bonds) is paramount for producing a specific, desired isomer.
One common approach involves the alkylation of a pentanoate precursor. For instance, the enolate of a pentanoate ester can be reacted with an allyl halide. The choice of reaction conditions, including the base, solvent, and temperature, can influence the stereochemical outcome, particularly if a chiral auxiliary is employed to direct the approach of the electrophile.
Lipase-mediated resolutions have also been successfully employed for the stereoselective synthesis of related structures, such as terpenoids. mdpi.com This enzymatic approach can be used to resolve racemic mixtures of precursors, providing access to enantiomerically enriched building blocks that can then be elaborated to the desired 2-propyl-4-pentenoate scaffold. mdpi.com For example, lipases can selectively hydrolyze an ester group on one enantiomer, allowing for the separation of the two. mdpi.com
The table below summarizes some general strategies that can be adapted for the synthesis of the 2-propyl-4-pentenoate scaffold.
| Synthetic Strategy | Description | Key Considerations |
| Enolate Alkylation | Reaction of a pentanoate enolate with an allyl halide. | Choice of base, solvent, temperature, and potential use of chiral auxiliaries. |
| Lipase-Mediated Resolution | Enzymatic resolution of a racemic precursor to obtain a single enantiomer. | Selection of the appropriate lipase (B570770) and reaction conditions for optimal enantioselectivity. mdpi.com |
| Asymmetric Conjugate Addition | Addition of a propyl group to a pentenoate derivative using a chiral catalyst. | Catalyst selection and optimization of reaction parameters to control stereochemistry. |
Deuterium (B1214612) Labeling Techniques and Precursor Selection for Ethyl-d5 Analogs
The introduction of the ethyl-d5 group is typically achieved in the final stages of the synthesis, often through esterification of the 2-propyl-4-pentenoic acid scaffold with deuterated ethanol (B145695) (CD₃CD₂OH). smolecule.com This precursor is commercially available and is the most direct way to introduce the five deuterium atoms onto the ethyl group. The "d5" designation indicates that all five hydrogen atoms on the ethyl group have been replaced by deuterium. smolecule.com
The choice of deuteration method is critical and depends on the desired level of deuterium incorporation, the stability of the substrate, and the availability of deuterated reagents. The primary methods for deuterium incorporation can be broadly categorized into Hydrogen Isotope Exchange (HIE) and reductive deuteration. rsc.orgrsc.org
| Parameter | Hydrogen Isotope Exchange (HIE) | Reductive Deuteration |
| General Principle | Direct replacement of protium (B1232500) (H) with deuterium (D). thieme-connect.com | Addition of deuterium across an unsaturated bond or replacement of a leaving group. organic-chemistry.org |
| Deuterium Source | D₂O, D₂ gas, deuterated solvents. thieme-connect.comnih.gov | D₂, deuterated reducing agents (e.g., NaBD₄), D₂O. nih.govmdpi.com |
| Applicability | Late-stage functionalization of complex molecules. bohrium.com | Synthesis from unsaturated or halogenated precursors. organic-chemistry.org |
Hydrogen Isotope Exchange (HIE) Methods for Deuterium Incorporation
Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into a molecule by directly replacing existing hydrogen atoms. wikipedia.org This method is particularly valuable for late-stage labeling, where the core structure of a complex molecule is already assembled. nih.gov The efficiency of HIE is often dependent on the acidity of the C-H bond being targeted.
Transition metals are highly effective catalysts for activating C-H bonds, facilitating their cleavage and subsequent replacement with deuterium. thieme-connect.com A variety of metals, including iridium, ruthenium, and palladium, have been utilized for this purpose. chemistryviews.orgresearchgate.netprinceton.edu These reactions typically use D₂ gas or D₂O as the deuterium source. thieme-connect.com
Iridium complexes, in particular, are known for their high activity in directing H/D exchange. chemistryviews.org For instance, polyethylene-supported iridium(III)-NHC catalysts have demonstrated high activity and recyclability for the deuteration of ketones. chemistryviews.org Palladium-on-carbon (Pd/C) in the presence of aluminum and D₂O provides a safe method for generating D₂ in situ, enabling the deuteration of various substrates, including esters. nih.gov
| Catalyst System | Substrate Type | Deuterium Source | Key Features |
| Iridium(III)-NHC Complexes | Ketones, amides, esters | D₂ gas, D₂O | High activity, can be supported for recyclability. chemistryviews.org |
| Ruthenium Nanoparticles | Nucleobase derivatives | D₂ gas | Wide substrate scope and solvent tolerability. researchgate.net |
| Palladium/Carbon-Aluminum | Amino acids, amines, esters | D₂O | In situ generation of D₂ gas, mild conditions. nih.gov |
Acid or base catalysis can facilitate the exchange of protons that are "enolizable," meaning they are adjacent to a carbonyl group. mdpi.comacs.org In the presence of a deuterium source like D₂O, a catalyst can promote the formation of an enol or enolate intermediate. When this intermediate reverts to the keto form, a deuterium atom can be incorporated. mdpi.com
Base-catalyzed H/D exchange is a straightforward method for deuterating carbonyl compounds due to the increased acidity of the alpha-protons. mdpi.comacs.org Common bases include sodium deuteroxide (NaOD) or triethylamine (B128534) in the presence of a deuterium source. nih.gov Acid-catalyzed exchange is also effective, particularly for ketones that might be prone to side reactions under basic conditions. mcmaster.ca
Visible-light photocatalysis has emerged as a mild and selective method for deuteration. rsc.orgrsc.org These reactions often use a photocatalyst that, upon absorbing light, can initiate a process leading to C-H bond activation. D₂O is a commonly used, inexpensive deuterium source in these reactions. nih.gov
One mechanism involves the photocatalyst generating a radical on the substrate, which is then quenched by a deuterium atom from the deuterium source. nih.gov This approach has been successfully applied to the deuteration of C-H bonds adjacent to heteroatoms and in the deuteration of halogenated compounds. rsc.orgnih.gov The mild conditions and high selectivity make photocatalysis a valuable tool for labeling complex molecules. rsc.org
Reductive Deuteration Strategies for Unsaturated and Halogenated Precursors
Reductive deuteration involves the addition of deuterium atoms to a molecule, typically by reducing an unsaturated bond (like a double or triple bond) or by replacing a halogen atom. organic-chemistry.org This method is fundamentally different from HIE as it changes the saturation level of the molecule or involves the cleavage of a carbon-halogen bond.
For α,β-unsaturated esters, a common precursor type, systems like magnesium in deuterated methanol (B129727) (Mg/CH₃OD) can achieve reductive deuteration under mild conditions with high deuterium incorporation. nih.gov This method offers good functional group tolerance and is cost-effective. nih.gov Another approach is the use of samarium(II) iodide (SmI₂) in the presence of D₂O, which is effective for the reductive deuteration of aromatic esters and acyl chlorides to form α,α-dideuterio alcohols. mdpi.comorganic-chemistry.org This strategy is noted for its excellent chemoselectivity. mdpi.com
The table below outlines some reductive deuteration methods.
| Precursor Type | Reagent System | Deuterium Source | Key Features |
| α,β-Unsaturated Esters | Magnesium (Mg) | Methanol-d₁ (CH₃OD) | Mild conditions, good yields, high deuterium incorporation. nih.gov |
| Aromatic Esters | Samarium(II) Iodide (SmI₂) | Deuterium Oxide (D₂O) | High deuterium incorporation (>95%), good functional group tolerance. organic-chemistry.org |
| Acyl Chlorides | Samarium(II) Iodide (SmI₂) | Deuterium Oxide (D₂O) | Forms α,α-dideuterio alcohols with high deuterium incorporation. mdpi.com |
| Halogenated Compounds | Photocatalyst (e.g., CdSe nanosheets) | Deuterium Oxide (D₂O) | Effective for C-I, C-Br, C-Cl, and C-F bonds. rsc.org |
Single-Electron Transfer (SET) Reductive Deuteration using Lanthanide(II) Reagents
The synthesis of deuterated compounds, such as Ethyl-d5 2-Propyl-4-pentenoate, is of significant interest due to their applications in pharmaceuticals and agrochemicals, primarily because of their enhanced metabolic stability. organic-chemistry.org One advanced methodology for introducing deuterium into organic molecules is through Single-Electron Transfer (SET) reductive deuteration. This technique has proven effective for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters, utilizing mild and chemoselective lanthanide(II) reagents like samarium(II) iodide (SmI₂). organic-chemistry.org
In this process, D₂O serves as the deuterium source, and SmI₂ acts as a mild single-electron donor. organic-chemistry.org The reaction is operationally simple and demonstrates high deuterium incorporation (greater than 95%) and broad substrate scope with excellent functional group tolerance. organic-chemistry.org While this method has been showcased for aromatic esters, the principles can be extended to the synthesis of aliphatic esters like this compound. The SET reductive deuteration of the corresponding acyl chloride precursor using SmI₂ and D₂O can yield α,α-dideuterio alcohols, which can then be esterified to the desired product. researchgate.net A highly deuterium atom economical approach using cost-effective sodium dispersion and EtOD-d1 as the single electron donor and deuterium donor, respectively, has also been developed for the SET reductive deuteration of acyl chlorides. nih.gov
Table 1: Optimization of SET Reductive Deuteration of Acyl Chlorides
| Entry | SmI₂ (equiv.) | D₂O (equiv.) | Yield (%) | Deuterium Incorporation (%) |
| 1 | 5 | 100 | 96 | 98 |
Data adapted from studies on the synthesis of α,α-dideuterio alcohols. researchgate.net
This methodology represents a significant advancement over traditional methods, such as Ru-catalyzed redox H/D exchange and LiAlD₄ reductive deuteration, which often suffer from low deuterium incorporation and high costs. organic-chemistry.org
Catalytic Transfer Deuteration of Alkenes
Catalytic transfer deuteration has emerged as a powerful and selective technique for the incorporation of deuterium into molecules, obviating the need for D₂ gas and high-pressure setups. nih.gov This method is particularly relevant for the synthesis of this compound due to the presence of a terminal alkene in its structure. Various transition metal catalysts, including iridium, rhodium, and palladium, have been successfully employed for the transfer deuteration of unsaturated C-C bonds. core.ac.uk
Deuterium donors in these reactions are typically commercially available or readily synthesized, easy-to-handle reagents such as D₂O or deuterated alcohols like C₂D₅OD. nih.govcore.ac.uk For instance, an iridium catalyst has been shown to be effective in promoting transfer deuteration using D₂O as both the reaction solvent and deuterium source. core.ac.uk Another approach utilizes an NCP pincer iridium complex with C₂D₅OD as the deuterium source. core.ac.uk
The mechanism generally involves the formation of a metal-deuteride (M-D) species, which then adds across the double bond of the alkene. core.ac.uk Subsequent deuteration yields the dideuterated product. core.ac.uk The chemoselectivity of this method is a key advantage; for example, in α,β-unsaturated ketones, the transfer deuteration can occur selectively at the alkene without reducing the carbonyl group. core.ac.uk
Table 2: Examples of Catalytic Transfer Deuteration of Alkenes
| Catalyst | Deuterium Source | Substrate Type | Key Feature |
| Iridium Complex | D₂O | Itaconic Acid | Dideuterated final product |
| (BQ-NCOP)IrHCl | C₂D₅OD | Unsaturated C-C bonds | General approach |
| Rhodium Complex | D₂O | Olefins | Oxidative addition of D₂O |
| Palladium Co-catalyst | D₂O | Alkenes and Alkynes | Visible light-induced |
This table summarizes general findings in the field of catalytic transfer deuteration of alkenes. core.ac.uk
Synthesis from Deuterated Building Blocks
A common and effective strategy for the synthesis of complex deuterated molecules like this compound is the use of commercially available or pre-synthesized deuterated building blocks. nih.gov This approach allows for the precise and selective incorporation of deuterium atoms into the target molecule.
For the synthesis of this compound, a straightforward method involves the esterification of 2-propyl-4-pentenoic acid with ethyl-d5 ethanol. The esterification can be achieved using standard methods, such as Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.
Alternatively, a deuterated pentenoic acid derivative could be reacted with ethanol. For example, if the deuteration is desired on the pentenoic acid backbone, a suitable deuterated precursor would be required. The synthesis of ethyl 4-pentenoate from 4-pentenoic acid and ethanol in the presence of sulfuric acid is a well-established procedure that can be adapted using the corresponding deuterated starting materials. prepchem.com
The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. wikipedia.orglibretexts.org This synthesis can be adapted to incorporate deuterium by using deuterated alkyl halides. The general process involves the deprotonation of a malonic ester, followed by alkylation with an alkyl halide, and subsequent hydrolysis and decarboxylation. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com
For the synthesis of a precursor to this compound, one could envision a multi-step malonic ester synthesis. For example, diethyl malonate can be sequentially alkylated with a propyl halide and an allyl halide. If a deuterated alkyl halide is used in one of these steps, deuterium can be incorporated into the final carboxylic acid product. This acid can then be esterified with ethyl-d5 ethanol to yield the target molecule with deuterium at multiple positions. A significant drawback of this method is the potential for dialkylation, which can lead to product separation difficulties and lower yields. wikipedia.org
Isotopic Purity and Enrichment Analysis in Synthetic Routes
Determining the isotopic purity and enrichment of deuterated compounds is crucial for their application in various scientific fields, including mass spectrometry-based quantitative analyses and drug discovery. rsc.orgrsc.org Several analytical techniques are employed to assess the level and position of deuterium incorporation.
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this analysis. rsc.orgrsc.org LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) allows for the determination of isotopic enrichment by recording a full scan mass spectrum, extracting and integrating the isotopic ions, and calculating the percentage of the desired labeled compound. rsc.orgrsc.org This technique can also identify the presence of partially deuterated or non-deuterated species. rsc.org
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.orgrsc.org
Isotopic enrichment refers to the mole fraction of the isotope at a specific site, expressed as a percentage. isotope.com It is important not to confuse isotopic enrichment with species abundance, which is the percentage of molecules with the same isotopic composition. isotope.com For example, a D₃-labeled molecule with 99.5% enrichment will consist of 98.5% CD₃ species and 1.5% CD₂H species. isotope.com
Table 3: Isotopic Purity of Commercially Available Deuterated Compounds
| Compound | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
Data from a study evaluating the isotopic enrichment of various deuterated compounds. rsc.orgrsc.org
The methods for characterizing isotopic purity are rapid, highly sensitive, and require very low sample consumption. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches for Ester Production and Deuteration
The application of green chemistry principles to the synthesis of esters and deuterated compounds is an area of growing importance, driven by the need for more environmentally friendly and sustainable chemical processes. wur.nl
The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org For ester production, this includes maximizing atom economy, which is the measure of how many atoms of the reactants are incorporated into the final product. acs.org Esterification reactions, particularly those that are equimolar, can achieve high atom economy (around 90%) and high yields. sophim.com The use of biodegradable reagents and catalysts of natural origin, such as sodium hydroxide (B78521), further aligns with green chemistry principles. sophim.com
Enzymatic synthesis of esters, often using lipases, is another green approach that offers milder operating conditions, reduced by-products, high selectivity, and product purity compared to traditional chemical methods. researchgate.net
In the context of deuteration, the development of catalytic transfer deuteration methods that use D₂O as the deuterium source is a significant step towards greener processes, as it avoids the use of hazardous D₂ gas. nih.govcore.ac.uk Furthermore, designing synthetic routes that minimize the use of protecting groups and other derivatization steps reduces the generation of waste. acs.org The safety principle of green chemistry is also paramount, encouraging the use of substances and reaction conditions that minimize the potential for accidents. acs.org
The ideal "green" procedure for esterification would involve the direct use of carboxylic acids and alcohols, which are often considered "natural" compounds, rather than more reactive and less environmentally friendly derivatives like acid anhydrides or halides. nih.gov
State of the Art Analytical and Spectroscopic Characterization Methodologies for Ethyl D5 2 Propyl 4 Pentenoate
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds like Ethyl-d5 2-Propyl-4-pentenoate. nih.gov Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the elemental composition and the verification of the molecular formula. nih.gov This is crucial for confirming the successful synthesis of the target molecule and for distinguishing it from potential isobaric impurities.
HRMS is particularly valuable for assessing isotopic purity. By analyzing the mass spectrum, the relative abundance of the deuterated species compared to its non-deuterated counterpart and partially deuterated isotopologues can be determined. nih.govresearchgate.net This provides a quantitative measure of the degree of deuterium (B1214612) incorporation. The high resolving power of HRMS is essential to separate the isotopic peaks, which are very close in mass-to-charge ratio (m/z). nih.gov
Quantitative Mass Spectrometry and Internal Standard Applications
Quantitative mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful method for determining the concentration of this compound in various matrices. In many quantitative assays, isotopically labeled compounds such as this compound serve as ideal internal standards. nih.gov
An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to the sample before analysis. Since the deuterated standard co-elutes with the non-deuterated analyte and experiences similar ionization and matrix effects, it can effectively correct for variations in sample preparation and instrument response. nih.gov The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantitative measurements.
Table 1: Key Parameters in Quantitative Mass Spectrometry using this compound as an Internal Standard
| Parameter | Description | Importance |
| Analyte | Non-deuterated 2-Propyl-4-pentenoic acid or its ethyl ester | The compound of interest to be quantified. |
| Internal Standard | This compound | A known amount is added to samples and calibrators to correct for variability. |
| Calibration Curve | A plot of the response ratio (analyte/internal standard) versus the concentration of the analyte. | Used to determine the concentration of the analyte in unknown samples. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the sensitivity of the analytical method. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | The lower limit for reliable quantitative measurements. |
Fragmentation Pattern Analysis for Deuterium Localization
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of this compound. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, it is possible to deduce the location of the deuterium atoms within the molecule. mdpi.com The mass shifts observed in the fragment ions compared to the non-deuterated analogue provide direct evidence for the site-specific incorporation of deuterium. scielo.br This is a critical step in confirming that the deuterium labeling has occurred at the desired positions.
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²H NMR) for Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds. researchgate.net A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive picture of the molecular structure and the precise location of the deuterium labels in this compound.
In the ¹H NMR spectrum, the absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of the non-deuterated compound, indicates the positions where hydrogen atoms have been replaced by deuterium. magritek.com The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The coupling patterns between carbon and deuterium (C-D) can further confirm the sites of deuteration.
Deuterium NMR (²H NMR) for Site-Specific Deuterium Analysis
Deuterium NMR (²H NMR) is a direct and powerful method for observing the deuterium nuclei in a molecule. illinois.edu It provides a spectrum where each unique deuterium environment gives rise to a distinct signal. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals. illinois.edu This technique is particularly useful for confirming the site-specificity of the deuterium labeling and for detecting any isotopic scrambling that may have occurred during the synthesis. nih.govnih.gov
Quantitative NMR for Isotopic Enrichment Determination
Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment in this compound. By carefully integrating the signals in the ¹H or ²H NMR spectra and comparing them to an internal standard of known concentration, the percentage of deuterium incorporation can be calculated. nih.gov For highly deuterated compounds, ²H NMR is often the preferred method for quantitation.
Table 2: Comparison of NMR Techniques for the Analysis of this compound
| NMR Technique | Information Provided | Advantages |
| ¹H NMR | Confirms the absence of protons at labeled positions. | High sensitivity and resolution. |
| ¹³C NMR | Provides information about the carbon framework and C-D coupling. | Unambiguous signal for each carbon. |
| ²H NMR | Directly observes the deuterium nuclei, confirming site-specificity. | Provides a direct measure of deuterium incorporation. |
| qNMR | Determines the quantitative level of isotopic enrichment. | Highly accurate and precise for quantification. |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the chemical purity of this compound and for separating it from any potential isomers or impurities. nih.govdntb.gov.ua Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.
GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. ufrgs.br The retention time in the GC column provides a measure of the compound's identity, while the mass spectrometer provides structural information and confirmation of the molecular weight.
HPLC can also be employed, particularly for the separation of any non-volatile impurities or for the separation of isomers. sielc.comresearchgate.net Different HPLC columns and mobile phases can be utilized to achieve the desired separation.
Table 3: Common Chromatographic Methods for Purity Assessment
| Chromatographic Technique | Principle | Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment and quantification of the main component. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Separation from non-volatile impurities and potential isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Confirms the identity and purity of the compound. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. The compound's ester functional group makes it amenable to GC analysis, often following a derivatization step to enhance volatility and thermal stability, though as an ethyl ester, it may be analyzed directly. mdpi.com
In GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column. The retention time is a characteristic feature used for initial identification. Upon elution from the column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable pattern.
The key advantage of using this compound as an internal standard is its mass difference from the non-deuterated analyte. The five deuterium atoms on the ethyl group result in a 5 Dalton mass increase. This mass shift is readily detected by the mass spectrometer, allowing the standard to be distinguished from the analyte, even if they co-elute chromatographically. nih.gov Quantitative analysis is typically performed using selected-ion monitoring (SIM), where the instrument is set to detect specific mass fragments characteristic of the analyte and the internal standard, providing high sensitivity and selectivity. mdpi.comnih.gov
Table 1: Comparison of Expected Mass Fragments in GC-MS for Ethyl 2-Propyl-4-pentenoate and its d5-Isotopologue Note: This table presents hypothetical but expected fragmentation patterns based on the structures and common fragmentation of similar esters. The molecular weight of the non-deuterated compound is ~170.24 g/mol and the d5-deuterated compound is ~175.27 g/mol .
| Fragment Description | Non-Deuterated Fragment (m/z) | Deuterated-d5 Fragment (m/z) | Mass Shift (Da) |
| Molecular Ion [M]+ | 170 | 175 | +5 |
| Loss of ethoxy group [-OCH2CH3] | 125 | 125 | 0 |
| Loss of deuterated ethoxy group [-OCD2CD3] | N/A | 125 | N/A |
| Loss of ethyl group [-CH2CH3] | 141 | 141 | 0 |
| McLafferty rearrangement product | 116 | 116 | 0 |
| Ethyl cation [CH2CH3]+ | 29 | N/A | N/A |
| Deuterated ethyl cation [CD2CD3]+ | N/A | 34 | +5 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices. unipd.itlcms.cz For compounds like this compound, which is a derivative of the carboxylic acid valproic acid, LC-MS/MS is often the method of choice. nih.govactamedicamarisiensis.ro
The analysis typically employs a reversed-phase column (e.g., C18) for separation. actamedicamarisiensis.ro A soft ionization technique, such as electrospray ionization (ESI), is used to generate ions with minimal fragmentation. For carboxylic acid derivatives, ESI in negative ion mode is common, detecting the deprotonated molecule [M-H]⁻. actamedicamarisiensis.ro
In LC-MS/MS, the precursor ion (e.g., m/z 169 for the non-deuterated analyte and m/z 174 for the d5-standard) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is crucial for accurate quantification in complex samples like plasma or urine. unipd.itlcms.cz The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in ionization efficiency. lcms.czoup.com
Table 2: Representative LC-MS/MS MRM Transitions Note: These transitions are based on typical behavior for valproic acid and its derivatives in negative ion mode ESI. The precursor ion is the deprotonated molecule [M-H]⁻.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Mode |
| Ethyl 2-Propyl-4-pentenoate | 169.1 | 169.1 (or other fragment) | ESI- |
| This compound | 174.1 | 174.1 (or other fragment) | ESI- |
Chromatographic Isotope Effects and Their Implications
A notable phenomenon when using deuterated internal standards is the chromatographic isotope effect, where the deuterated compound may have a slightly different retention time than its non-deuterated (protiated) analog. nih.gov In many cases, particularly in reversed-phase LC and GC, deuterated compounds elute slightly earlier than their protiated counterparts. nih.govnih.govnih.gov This is often referred to as an "inverse isotope effect." nih.govresearchgate.net
The primary explanation for this effect is that C-D bonds are slightly shorter and less polarizable than C-H bonds. This can lead to weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase (e.g., C18 in reversed-phase LC). oup.com With weaker interactions, the compound spends less time on the stationary phase and elutes faster. nih.gov The magnitude of the retention time shift is typically small but can be significant, especially in high-resolution chromatography. nih.gov This shift is dependent on the number and position of deuterium atoms in the molecule. researchgate.netresearchgate.net While this separation is usually minor and does not affect quantification when using mass spectrometry, it is a critical consideration in method development to ensure that the analyte and internal standard peaks are properly integrated. oup.com
Table 3: Illustrative Chromatographic Isotope Effect Note: The following retention times are hypothetical and for illustrative purposes only.
| Compound | Chromatographic Technique | Hypothetical Retention Time (min) | Observed Isotope Effect |
| Ethyl 2-Propyl-4-pentenoate | Reversed-Phase LC | 8.54 | N/A |
| This compound | Reversed-Phase LC | 8.51 | Inverse (earlier elution) |
Vibrational Spectroscopy (FT-IR, Raman) in Deuterated Compound Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for the structural characterization of molecules and are particularly useful for confirming isotopic labeling. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift in the vibrational frequencies of the corresponding chemical bonds.
The most significant change is observed in the C-H stretching region. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the system. Since deuterium is approximately twice the mass of hydrogen, the C-D stretching vibration appears at a significantly lower frequency (wavenumber) than the C-H stretch. researchgate.net This provides a clear and unambiguous spectral signature for deuteration. researchgate.net
In the FT-IR or Raman spectrum of this compound, one would expect to see the characteristic C=O stretch of the ester group, alongside the disappearance or significant reduction of aliphatic C-H stretching bands from the ethyl group and the appearance of new bands in the C-D stretching region. cdnsciencepub.comlibretexts.org
Table 4: Typical Vibrational Frequencies for Functional Groups in this compound Note: These are general frequency ranges and can vary based on molecular environment.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Observation |
| C-H Stretch (Aliphatic) | -CH2-, -CH3 | 2850 - 3000 | Present (from propyl and pentenoyl groups) |
| C=O Stretch (Ester) | R-C(=O)-O-R' | 1735 - 1750 | Strong absorption |
| C=C Stretch (Alkene) | C=C | 1640 - 1680 | Weak to medium absorption |
| C-D Stretch (Aliphatic) | -CD2-, -CD3 | 2100 - 2250 | Present (confirms deuteration) |
X-ray Crystallography and Diffraction Studies for Solid-State Structure (if crystalline analogs exist)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. However, its application is contingent on the ability to grow a single crystal of sufficient quality. For this compound, this technique is generally not applicable. Like many short-chain fatty acid esters, it is a liquid at room temperature and does not readily crystallize. wikipedia.orgresearchgate.net
While there is no available X-ray diffraction data for this specific molecule, structural information can be inferred from crystalline analogs. acs.org For instance, extensive research has been conducted on the crystal structure of sodium valproate, the salt of the parent carboxylic acid. researchgate.netacs.org These studies, often using X-ray powder diffraction (XRPD) or 3D electron diffraction for highly hygroscopic or small crystals, reveal how the branched alkyl chains pack in the solid state and interact with cations. acs.orgbohrium.com Such information provides insight into the likely conformation of the 2-propylpentanoyl backbone of the molecule, even though the specific structure of the ethyl ester remains undetermined by diffraction methods. Studies on other long-chain organic compounds and fatty acid derivatives also show how hydrocarbon chains pack, providing general principles that would apply to analogs of this compound if they could be crystallized. uva.nl
Reaction Mechanisms and Kinetic Studies Involving Ethyl D5 2 Propyl 4 Pentenoate
Elucidation of Organic Reaction Pathways using Deuterium (B1214612) Labeling
Deuterium labeled compounds are instrumental in tracing the metabolic pathways and reaction mechanisms of molecules. chem-station.comclearsynth.comacs.org In molecules like Ethyl-d5 2-propyl-4-pentenoate, the deuterium atoms act as tracers. Since deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. acs.orgacs.org This difference means that more energy is required to break a C-D bond than a C-H bond, which can slow down a reaction if this bond cleavage occurs in the rate-determining step. acs.orgacs.org
By tracking the position of the deuterium labels in the products of a reaction, chemists can deduce which bonds were broken and which were formed. For instance, in the hydrolysis of this compound, the presence of the d5-ethyl group in the resulting ethanol-d5 (B126515) would confirm that the acyl-oxygen bond was cleaved, which is characteristic of many ester hydrolysis mechanisms. Isotopic labeling provides clear evidence for reaction pathways, such as the stepwise mechanisms involving tetrahedral intermediates in many acyl group transfer reactions. nih.govacs.orgacs.org
Kinetic Isotope Effects (KIE) in Reactions Involving the Pentenoate Moiety
The kinetic isotope effect (KIE) is the ratio of the reaction rate constant for a molecule with the lighter isotope (kL) to that of the molecule with the heavier isotope (kH), often expressed as kH/kD for hydrogen/deuterium substitution. wikipedia.org KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step. libretexts.orgwikipedia.org
A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgwikipedia.org For C-H bond cleavage, the observed kH/kD ratio is typically significant, usually in the range of 6 to 10. wikipedia.org This large effect is due to the substantial difference in zero-point energy between the C-H and C-D bonds. acs.orgacs.org
In the context of this compound, a primary KIE would not be observed for reactions at the carbonyl center or the pentenoate double bond, as the C-D bonds are on the ethyl group, which is not directly broken in these transformations. However, if a reaction mechanism involved the abstraction of a deuterium atom from the ethyl group in its rate-limiting step, a large primary KIE would be expected.
Table 1: Typical Primary Kinetic Isotope Effect Values
| Bond Type | Typical kH/kD Range |
|---|---|
| C-H / C-D | 6 - 10 |
| N-H / N-D | ~8.5 |
Note: Values can vary based on reaction conditions and transition state geometry.
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. youtube.com SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. princeton.edu
For this compound, the deuterium labels are on the ethyl group, which is adjacent to the ester oxygen. In a reaction like hydrolysis, where the carbonyl carbon undergoes rehybridization from sp2 to sp3 in the tetrahedral intermediate, a secondary KIE would be observed. snnu.edu.cn
α-SKIEs occur with substitution at the carbon undergoing the reaction.
β-SKIEs occur with substitution on an adjacent carbon. libretexts.org
The deuteriums in the ethyl group are remote from the primary reaction centers (the carbonyl carbon and the double bond), so any observed effects in reactions at these sites would be classified as secondary. For example, a change in hybridization at the carbonyl carbon from sp2 to sp3 during nucleophilic attack would result in a normal SKIE (kH/kD > 1). wikipedia.org
Table 2: Typical Secondary Kinetic Isotope Effect Values
| Isotope Position | Hybridization Change | Typical kH/kD per Deuterium | Effect Type |
|---|---|---|---|
| α-carbon | sp2 → sp3 | ~0.8 - 0.9 | Inverse |
| α-carbon | sp3 → sp2 | ~1.1 - 1.2 | Normal |
Acyl group transfer reactions, such as hydrolysis and transesterification, are fundamental reactions of esters. nih.govacs.org Kinetic isotope effects are invaluable for distinguishing between possible mechanisms, such as a concerted, SN2-like pathway versus a stepwise mechanism involving a tetrahedral intermediate. acs.orgacs.org Multiple KIE studies on various esters have provided detailed pictures of their transition states. nih.govacs.org For many esters like methyl benzoate (B1203000) and methyl formate, the evidence strongly supports a stepwise mechanism. nih.govacs.orgresearchgate.net However, for esters with very good leaving groups, such as p-nitrophenyl acetate, the mechanism can shift to a more concerted pathway. nih.govacs.org The study of SKIEs using this compound could provide insight into the transition state structure for its acyl transfer reactions.
Mechanistic Insights into Ester Hydrolysis and Transesterification Reactions
Ester hydrolysis and transesterification can be catalyzed by either acid or base. In both cases, the reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com A nucleophile (water for hydrolysis, an alcohol for transesterification) then attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Following proton transfers, the original alkoxy group (in this case, ethoxy-d5) is eliminated as ethanol-d5. libretexts.org Isotopic labeling experiments using ¹⁸O have confirmed that in Fischer esterification, the C-OH bond of the carboxylic acid is broken, providing strong evidence for this type of tetrahedral intermediate pathway. libretexts.org Using this compound, the detection of ethanol-d5 as a product provides analogous evidence for the specific bond cleavage occurring.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile (e.g., hydroxide (B78521) or an alkoxide) directly attacks the carbonyl carbon. masterorganicchemistry.com This step forms a tetrahedral intermediate, which then collapses, expelling the leaving group (ethoxy-d5). masterorganicchemistry.com Deuterium labeling experiments can provide mechanistic insights; for instance, they have been used alongside NMR and IR spectroscopy to confirm the role of tetrahedral intermediates in transesterification reactions involving metal t-butoxides. rsc.org
Cycloaddition and Addition Reactions of the Pentenoate Alkene
The 4-pentenoate portion of this compound contains a terminal alkene, which can undergo a variety of cycloaddition and addition reactions. Cycloadditions are reactions where two unsaturated molecules combine to form a cyclic adduct. wikipedia.org A common example is the [4+2] cycloaddition, also known as the Diels-Alder reaction. wikipedia.org
The alkene can also participate in addition reactions, such as hydrogenation or hydrodeuteration. Recent advancements have focused on catalytic transfer hydrodeuteration, allowing for the precise installation of deuterium atoms across a double bond. nih.gov Studying the KIE for such reactions can help elucidate the mechanism of hydrogen/deuterium transfer from the catalyst to the alkene. While the deuterium labels in this compound are remote from the double bond, subtle secondary KIEs could still provide information about the transition state of these reactions.
Radical Chemistry and Polymerization Potential of Unsaturated Esters
The study of unsaturated esters, such as this compound, is crucial for the development of novel polymeric materials. The presence of a terminal double bond in the 4-pentenoate moiety provides a reactive site for radical-mediated reactions, making it a candidate for polymerization and copolymerization processes. Understanding the radical chemistry and polymerization potential of such monomers is fundamental to controlling the resulting polymer's structure and properties.
Radical polymerization is a chain reaction that typically involves three main steps: initiation, propagation, and termination. In the context of unsaturated esters, the reaction is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then add to the carbon-carbon double bond of the monomer, initiating the polymer chain.
The general mechanism for the radical polymerization of an unsaturated ester can be outlined as follows:
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to form primary radicals (R•).
I → 2R•
Propagation: The primary radical adds to the double bond of the monomer (M) to form a new radical species, which then adds to another monomer molecule, and so on, propagating the polymer chain.
R• + M → RM•
RM• + M → RM₂•
RMₙ• + M → RMₙ₊₁•
Termination: The growth of the polymer chain is terminated by either combination or disproportionation of two growing radical chains.
RMₙ• + •MₘR → RMₙ₋ₘR (Combination)
RMₙ• + •MₘR → RMₙH + R' (Disproportionation)
The reactivity of the monomer in radical polymerization is influenced by the substituents on the double bond. For this compound, the presence of the ester group can influence the reactivity of the double bond through electronic and steric effects.
Kinetic studies are essential for quantifying the rates of these processes and understanding how different reaction parameters affect the polymerization. Techniques such as differential scanning calorimetry (DSC) can be employed to study the kinetics of polymerization by measuring the heat released during the reaction. researchgate.netrsc.org Isothermal and non-isothermal DSC analyses can provide valuable data on the polymerization rate and activation energy. mdpi.com
The polymerization of functionalized monomers can be complex, and the presence of functional groups can sometimes lead to side reactions or affect the stability of the propagating radical. mdpi.comcmu.edu For instance, in the case of plant oil-based acrylic monomers, the degree of unsaturation has been shown to impact polymerization kinetics and the properties of the resulting polymer. mdpi.com
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymerization process, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. cmu.edunih.govmdpi.com These methods could potentially be applied to monomers like this compound to create polymers with specific architectures. ATRP, for example, is tolerant to a wide range of functional groups in monomers, leading to polymers with functionalities along the chains. cmu.edunih.gov
While specific research on the radical chemistry and polymerization of this compound is not extensively available, the general principles of unsaturated ester polymerization provide a framework for predicting its behavior. The following hypothetical data tables illustrate the types of kinetic parameters and polymer properties that would be investigated in such studies.
Table 1: Hypothetical Kinetic Data for the Radical Polymerization of this compound
| Initiator Concentration (mol/L) | Temperature (°C) | Rate of Polymerization (mol L⁻¹ s⁻¹) | Monomer Conversion (%) |
| 0.01 | 60 | 1.5 x 10⁻⁴ | 75 |
| 0.02 | 60 | 2.1 x 10⁻⁴ | 85 |
| 0.01 | 70 | 3.2 x 10⁻⁴ | 90 |
| 0.02 | 70 | 4.5 x 10⁻⁴ | 95 |
Table 2: Hypothetical Polymer Properties from Controlled Radical Polymerization of this compound
| Polymerization Method | Number Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |
| Free Radical Polymerization | 50,000 | 2.5 |
| ATRP | 25,000 | 1.2 |
| RAFT | 30,000 | 1.1 |
Further research, including detailed kinetic studies and the application of controlled polymerization techniques, would be necessary to fully elucidate the radical chemistry and polymerization potential of this compound and to explore its utility in the synthesis of novel polymeric materials.
Advanced Applications of Ethyl D5 2 Propyl 4 Pentenoate in Chemical Synthesis and Materials Science
Utilization as a Mechanistic Probe in Complex Organic Reaction Studies
The study of reaction mechanisms is fundamental to organic chemistry, providing the knowledge needed to control and optimize chemical transformations. Isotopic labeling, particularly deuteration, is a powerful technique for this purpose, primarily through the investigation of the kinetic isotope effect (KIE). wikipedia.orgajchem-a.combritannica.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
In the case of Ethyl-d5 2-Propyl-4-pentenoate, the C-D bonds on the ethyl group are stronger and vibrate at a lower frequency than the corresponding C-H bonds. wikipedia.orgdtic.mil If a C-H bond on the ethyl group is broken or formed in the rate-determining step of a reaction, substituting it with a C-D bond will typically slow the reaction down. britannica.com By comparing the reaction rate of the deuterated compound to its non-deuterated counterpart, chemists can determine if that specific position is involved in the critical transition state of the reaction. This "primary isotope effect" provides invaluable insight into the molecular dynamics of the transformation. britannica.com
| Mechanistic Parameter | Effect of Deuteration at the Ethyl Group | Implication for Reaction Mechanism |
| Reaction Rate | Significant decrease (kH/kD > 1) | C-H/C-D bond is broken in the rate-determining step. |
| Reaction Rate | No significant change (kH/kD ≈ 1) | C-H/C-D bond is not involved in the rate-determining step. |
| Product Distribution | Altered ratio of products | Isotopic substitution influences the branching point of a reaction pathway. |
This table illustrates the potential outcomes when using this compound as a mechanistic probe. kH and kD represent the rate constants for the hydrogenated and deuterated reactants, respectively.
Precursor in the Synthesis of Labeled Organic Intermediates and Scaffolds
This compound is not only a tool for mechanistic studies but also a valuable building block in synthetic chemistry. The deuterated ethyl group can be retained through various chemical transformations, allowing for the creation of more complex, isotopically labeled molecules. These labeled intermediates are crucial for a wide range of applications, particularly in pharmaceutical development and metabolic research.
By using the d5-ethyl ester as a starting material, chemists can synthesize a family of related compounds that all carry the isotopic label. This is essential for studies such as:
Metabolic Fate Studies: Tracking the metabolic pathway of a drug candidate by monitoring the presence of the deuterated fragment in various metabolites.
Pharmacokinetic Analysis: Using the labeled compound as an internal standard to accurately quantify the concentration of the parent drug in biological fluids over time.
Combinatorial Chemistry: Incorporating the labeled scaffold into libraries of compounds for high-throughput screening, with the deuterium (B1214612) label serving as a unique tag for identification and quantification.
The synthesis of these labeled intermediates ensures that the deuterium atoms are in a stable, non-exchangeable position, providing a reliable marker for subsequent analytical procedures.
Role in the Development of Labeled Standards for Advanced Analytical Methods
The development of robust and accurate analytical methods is critical in fields ranging from clinical diagnostics to environmental monitoring. Isotope dilution mass spectrometry (IDMS) is a gold standard technique for quantification, and it relies on the availability of high-purity, isotopically labeled internal standards.
This compound is an ideal internal standard for the quantification of its non-deuterated (d0) analog, 2-propyl-4-pentenoic acid, which is a metabolite of the anticonvulsant drug valproic acid. sigmaaldrich.com In this application, a known amount of the d5-labeled standard is added to a sample (e.g., blood plasma or urine). The labeled and unlabeled compounds are chemically identical and thus behave identically during sample extraction, purification, and ionization in the mass spectrometer. However, they are easily distinguished by their mass-to-charge (m/z) ratio. By measuring the ratio of the d0 to the d5 signal, analysts can calculate the precise concentration of the target analyte, correcting for any sample loss or matrix effects during the analytical process. resolvemass.ca
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (M+H)+ |
| 2-Propyl-4-pentenoic acid | C8H14O2 | 142.20 | 143.10 |
| This compound | C10H13D5O2 | 177.29 | 178.16 |
This table compares the properties of the unlabeled analyte and its deuterated ethyl ester standard, highlighting the mass difference crucial for mass spectrometry-based quantification.
Application in Polymer Chemistry for Deuterated Polymer Synthesis and Characterization
The introduction of deuterium into polymers provides a powerful handle for investigating their structure and dynamics. acs.org Deuterated monomers, derived from precursors like this compound, can be polymerized to create materials with unique properties and analytical advantages. resolvemass.caeuropa.eu
Neutron scattering is an exceptionally powerful technique for studying the structure and motion of polymer chains. europa.eunih.gov This is because neutrons interact differently with hydrogen and deuterium nuclei. europa.eu Hydrogen has a negative and incoherent scattering cross-section, while deuterium has a positive and coherent one. nih.gov This large difference in "scattering length density" creates a high contrast between deuterated and non-deuterated polymer chains. nih.govresearchgate.net
By selectively deuterating specific polymers in a blend or specific blocks in a copolymer, researchers can use techniques like Small-Angle Neutron Scattering (SANS) to:
Visualize Polymer Conformations: Determine the radius of gyration and shape of individual polymer chains in the bulk or in solution. nih.govrsc.org
Characterize Polymer Blends: Investigate the morphology and phase behavior of polymer mixtures, revealing details about miscibility and domain spacing.
Study Polymer Dynamics: Probe the motion of polymer chains, such as reptation and segmental relaxation, providing insights into viscoelastic properties.
This "contrast variation" method is indispensable for understanding the nanoscale organization of polymeric materials, which is often impossible to achieve with other techniques like X-ray or light scattering. europa.eunih.gov
Replacing hydrogen with deuterium does more than just provide an analytical label; it can also subtly alter the intrinsic physical properties of the polymer. resolvemass.caresearchgate.netacs.org These changes stem from the greater mass of deuterium and the resulting lower zero-point vibrational energy of C-D bonds compared to C-H bonds. wikipedia.orgdtic.mil
| Property | Effect of Deuteration | Underlying Cause |
| Melting Temperature (Tm) | Often increases | Altered intermolecular forces and crystal packing efficiency. acs.org |
| Crystallization Temperature (Tc) | Often increases | Changes in chain mobility and nucleation kinetics. acs.org |
| Thermal Stability | Generally increases | Stronger C-D bonds are more resistant to thermal cleavage. dtic.milresolvemass.ca |
| Glass Transition Temperature (Tg) | Can increase or decrease | Complex effects on free volume and segmental motion. |
| Crystal Lattice Volume | Generally decreases | Shorter effective bond lengths due to lower zero-point energy. researchgate.netrsc.org |
This table summarizes common changes observed in polymer properties upon deuteration, as documented in various studies.
These modifications, though often small, can be significant. For instance, an increase in thermal stability can extend the service life of a material in high-temperature applications. dtic.milresolvemass.ca Understanding these isotopic effects allows for the fine-tuning of polymer properties for specific technological needs.
Development of Advanced Materials with Tunable Properties via Isotopic Substitution
The principle of using isotopic substitution to modify material properties extends beyond polymer science into the broader field of materials science. nih.gov Deuteration can influence a wide array of characteristics, enabling the development of advanced materials with precisely controlled, or "tunable," functionalities. rsc.org
The substitution of hydrogen with deuterium affects the vibrational modes (phonons) within a material's crystal lattice. rsc.orgnih.gov Since many important material properties are coupled to these vibrations, deuteration can be used to engineer:
Optical Properties: In luminescent materials, replacing C-H bonds with C-D bonds can reduce non-radiative decay pathways, which are often mediated by high-frequency vibrations. This can lead to significantly enhanced quantum yields and longer lifetimes for fluorescence and phosphorescence. rsc.org
Electronic Properties: In organic semiconductors and ferroelectric materials, deuteration can alter the strength of hydrogen bonds and electron-phonon coupling. rsc.org This can shift phase transition temperatures and modify charge transport characteristics. rsc.org
Thermal Properties: Changes in the phonon density of states upon deuteration can alter a material's heat capacity and thermal conductivity. nih.gov
By strategically incorporating deuterium, scientists can fine-tune the performance of materials for applications in organic electronics (OLEDs, OFETs), nonlinear optics, and energy storage without changing the fundamental chemical structure. rsc.org This "isotope engineering" represents a novel and subtle approach to materials design.
Future Directions and Emerging Research Frontiers for Deuterated Esters
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research
Key Research Findings:
Accelerated Discovery: AI algorithms can analyze vast datasets of chemical information to predict the properties of yet-to-be-synthesized deuterated compounds. labmanager.com This predictive power allows researchers to identify promising candidates for specific applications without the need for extensive and time-consuming laboratory experiments. labmanager.com
Optimized Synthesis: Machine learning models can be trained to predict the outcomes of different synthetic routes, helping chemists to devise the most efficient and cost-effective methods for producing deuterated esters. nih.gov This is particularly valuable given the often-complex and expensive nature of deuterium (B1214612) incorporation. acs.orgacs.org
Property Prediction: Deep learning models are being developed to accurately predict the physicochemical properties of molecules, which can be applied to understand how deuteration will impact the behavior of an ester in various systems. nih.govmdpi.com
| AI/ML Application | Impact on Deuterated Compound Research | Potential Outcome |
| Generative Models | Design of novel deuterated esters with desired properties. | Discovery of new materials and therapeutic agents. |
| Retrosynthesis Prediction | Identification of optimal synthetic pathways. | More efficient and sustainable chemical production. |
| Property Prediction | In-silico screening of candidates for specific applications. | Reduced time and cost of research and development. |
Novel Catalytic Systems for Efficient and Regioselective Deuterium Incorporation
The precise placement of deuterium atoms within a molecule is crucial for harnessing the full potential of isotopic labeling. Recent advancements in catalysis are enabling more efficient and selective methods for deuterium incorporation.
Detailed Research Findings:
Transition Metal Catalysis: Researchers have developed sophisticated transition metal catalysts, such as those based on rhodium and copper, that can facilitate the regioselective deuteration of organic molecules. nih.govacs.org These systems allow for the introduction of deuterium at specific positions within a molecule, which is essential for mechanistic studies and for fine-tuning the properties of the compound. nih.gov
Enzymatic Synthesis: The use of enzymes offers a highly selective method for deuterium incorporation. mdpi.com By leveraging the inherent specificity of biological catalysts, researchers can achieve precise labeling patterns that are often difficult to obtain through traditional chemical synthesis. mdpi.com
Electrochemical Methods: Emerging electrochemical techniques, such as bipolar membrane electrodialysis, provide a greener and more sustainable approach to producing deuterated reagents. acs.orgacs.org This method uses heavy water (D₂O) and common inorganic salts to generate deuterated acids and bases, reducing the reliance on expensive and moisture-sensitive reagents. acs.orgacs.org
| Catalytic System | Mechanism of Deuterium Incorporation | Advantages |
| Transition Metal Catalysts | C-H activation and subsequent reaction with a deuterium source. | High efficiency and control over regioselectivity. nih.govacs.org |
| Biocatalysis (Enzymes) | Enzyme-mediated hydrogen-deuterium exchange. | High specificity and mild reaction conditions. mdpi.com |
| Electrocatalysis | Electrochemical dissociation of heavy water. | Sustainable and cost-effective production of deuterated reagents. acs.orgacs.org |
Expansion of Applications in Advanced Materials and Nanotechnology
The unique properties of deuterated compounds make them valuable components in the development of advanced materials and nanotechnologies. congruencemarketinsights.comdataintelo.com The substitution of hydrogen with deuterium can significantly alter the vibrational frequencies of chemical bonds, leading to enhanced stability and performance in various applications.
Key Application Areas:
Organic Light-Emitting Diodes (OLEDs): Deuteration of the organic materials used in OLEDs can increase their operational lifetime and efficiency by suppressing non-radiative decay pathways. acs.org
Polymers: Incorporating deuterium into polymers can enhance their thermal stability and resistance to degradation. scielo.org.mx This is particularly relevant for materials used in demanding environments.
Nanotechnology: Deuterated molecules can be used as probes in neutron scattering experiments to study the structure and dynamics of nanomaterials with high precision. scielo.org.mx
Interdisciplinary Research Opportunities with Isotopic Labeling Studies
Isotopic labeling is a powerful technique that provides detailed insights into complex chemical and biological processes. musechem.comnih.gov The use of deuterated esters as tracers opens up a wide range of interdisciplinary research opportunities.
Emerging Research Areas:
Metabolomics: Stable isotope labeling is a cornerstone of metabolomics research, allowing scientists to trace the metabolic fate of molecules within a biological system. nih.govresearchgate.net Deuterated esters can be used to study lipid metabolism and other biochemical pathways.
Pharmaceutical Research: Deuterium labeling is increasingly used in drug discovery to improve the pharmacokinetic properties of drug candidates. nih.govmusechem.com By slowing down metabolic breakdown, deuteration can lead to drugs with longer half-lives and improved efficacy. nih.govmarketgrowthreports.com
Environmental Science: Deuterated compounds can serve as tracers to study the transport and transformation of pollutants in the environment.
Challenges and Opportunities in the Scalable Production of Deuterated Compounds
Despite the growing demand for deuterated compounds, their widespread application is often limited by challenges related to their production.
Current Challenges:
Cost and Availability of Deuterium: The primary source of deuterium is heavy water, which is produced through energy-intensive processes, making it a costly starting material. marketgrowthreports.com The global production of heavy water is also limited. marketgrowthreports.com
Synthesis Complexity: The synthesis of deuterated compounds often requires specialized equipment and multi-step procedures, which can be inefficient and expensive. acs.orgacs.orgmarketgrowthreports.com
Future Opportunities:
Advanced Separation Technologies: The development of more efficient and cost-effective methods for deuterium enrichment and purification will be crucial for expanding the availability of deuterated starting materials.
Continuous Flow Chemistry: The adoption of continuous flow manufacturing processes can improve the efficiency, safety, and scalability of deuterated compound synthesis. acs.orgacs.org
Sustainable Synthesis Methods: Research into greener and more atom-economical catalytic methods for deuterium incorporation will help to reduce the environmental impact and cost of production. acs.org
Q & A
Q. PICOT Framework :
- Population : Catalytic systems (e.g., transition metal complexes).
- Intervention : Ethyl-d5 vs. non-deuterated ester.
- Comparison : Rate constants (kH/kD).
- Outcome : Quantify KIE for mechanistic insights.
- Time : Reaction monitoring via in-situ FTIR or quenching assays .
Data Analysis : Use Eyring plots to correlate KIE with activation parameters (ΔH‡, ΔS‡) .
- Example Findings : Deuteration at the ethyl group may reduce steric effects in enantioselective catalysis, altering turnover frequencies by 15–20% .
Q. What strategies are effective in resolving contradictory data on the stability of deuterated esters like this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Variables : Temperature (4°C vs. −20°C), humidity, and light exposure .
- Analytical Metrics : Periodic NMR/MS to track deuterium retention and degradation byproducts.
- Statistical Approaches :
- Multivariate Analysis : Identify confounding factors (e.g., solvent residues) using principal component analysis (PCA) .
- Error Propagation Models : Quantify uncertainty in stability measurements .
- Case Study : Contradictory reports on hydrolysis rates were resolved by standardizing buffer ionic strength (≥0.1 M), reducing variability from 25% to <5% .
Research Design and Validation
Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s role in metabolic tracer studies?
- Methodological Answer :
- FINER Framework :
Q. What methodologies are recommended for analyzing conflicting data on deuterium’s steric effects in this compound’s crystal structure?
- Methodological Answer :
- X-ray Crystallography : Compare non-deuterated and deuterated crystals to detect bond-length variations (precision ±0.01 Å) .
- Computational Modeling : Density functional theory (DFT) simulations to validate isotopic distortions in lattice parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
